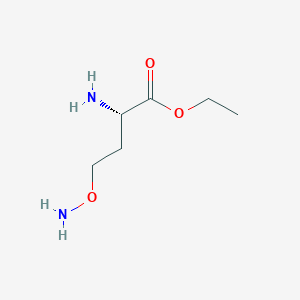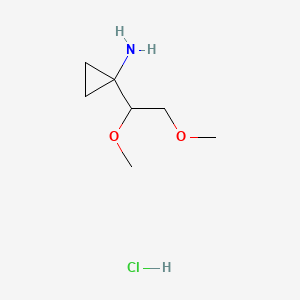
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is characterized by the presence of a cyclopropane ring, an amine group, and two methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy groups are added through methylation reactions using methanol or other methylating agents.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the methoxy groups and formation of corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)cyclopropan-1-aminehydrochloride: This compound has a similar structure but with only one methoxy group, which may result in different chemical and biological properties.
Cyclopropanamine derivatives: Other derivatives of cyclopropanamine with different substituents can be compared to highlight the unique features of this compound.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
1-(1,2-dimethoxyethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-6(10-2)7(8)3-4-7;/h6H,3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
BPWNMJORXUYYJH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1(CC1)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


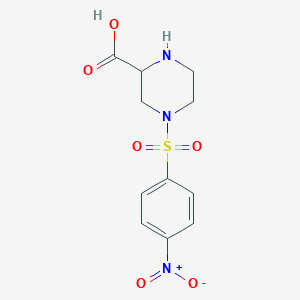
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
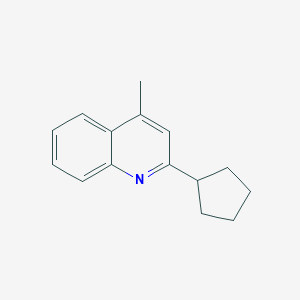
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)

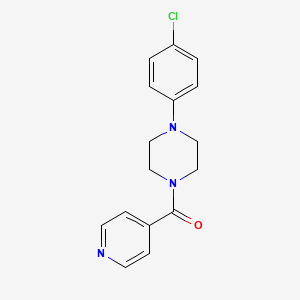
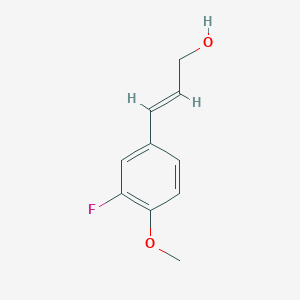
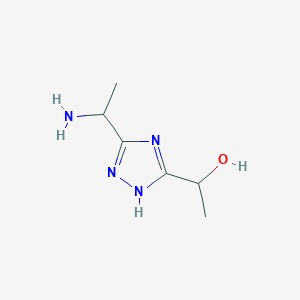
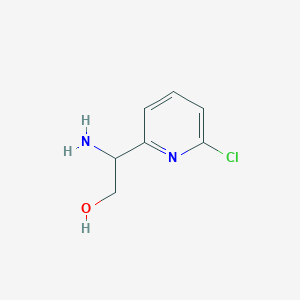
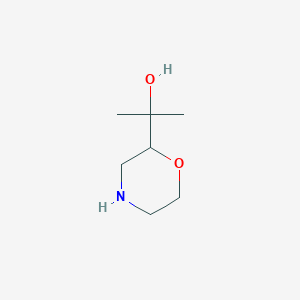

![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
